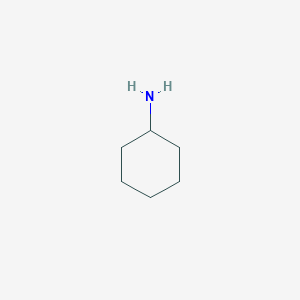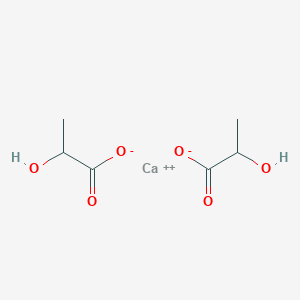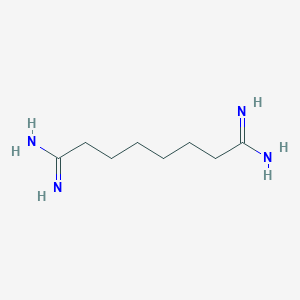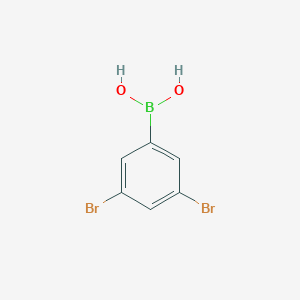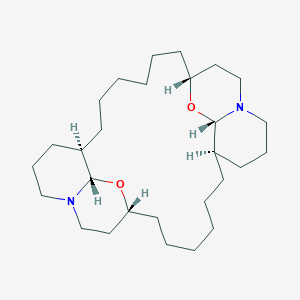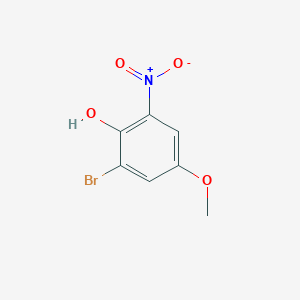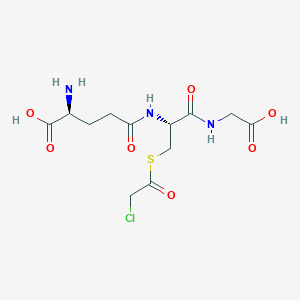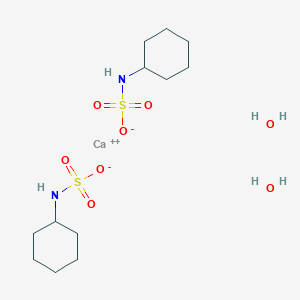
Cyclamate calcium dihydrate
描述
Cyclamate calcium dihydrate, also known as calcium cyclohexanesulfamate dihydrate, is a calcium salt of cyclamic acid. It is widely recognized as an artificial sweetener, approximately 30 times sweeter than sucrose. This compound is often used in combination with other artificial sweeteners to mask off-tastes and enhance sweetness.
准备方法
Synthetic Routes and Reaction Conditions: Cyclamate calcium dihydrate is synthesized by reacting cyclohexylamine with sulfamic acid or sulfur trioxide to form cyclamic acid. The cyclamic acid is then neutralized with calcium hydroxide to produce calcium cyclamate. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:
Cyclohexylamine Reaction: Cyclohexylamine is reacted with sulfamic acid or sulfur trioxide to form cyclamic acid.
Neutralization: The cyclamic acid is neutralized with calcium hydroxide to form calcium cyclamate.
Crystallization: The resulting solution is cooled to crystallize the calcium cyclamate dihydrate.
Purification: The crystals are filtered, washed, and dried to obtain pure this compound.
化学反应分析
Types of Reactions: Cyclamate calcium dihydrate primarily undergoes hydrolysis and desulfonation reactions.
Common Reagents and Conditions:
Hydrolysis: In acidic or basic conditions, this compound can hydrolyze to form cyclohexylamine and sulfamic acid.
Desulfonation: Certain intestinal bacteria can desulfonate cyclamate to produce cyclohexylamine.
Major Products:
Cyclohexylamine: Formed through hydrolysis and desulfonation.
Sulfamic Acid: Formed as a byproduct during hydrolysis.
科学研究应用
Cyclamate calcium dihydrate has diverse applications in scientific research:
Chemistry: Used as a non-nutritive sweetener in various chemical formulations.
Biology: Studied for its metabolic pathways and interactions with intestinal bacteria.
Medicine: Investigated for its potential to mask the bitterness of certain drugs.
Industry: Utilized in the food and beverage industry as a sweetening agent.
作用机制
Cyclamate calcium dihydrate exerts its sweetening effect by interacting with taste receptors on the tongue. It binds to the sweet taste receptor, a G-protein coupled receptor, which triggers a signal transduction pathway leading to the perception of sweetness. The compound is stable under heating, making it suitable for use in cooking and baking.
相似化合物的比较
Sodium Cyclamate: Another salt of cyclamic acid, similar in sweetness but with different solubility and stability properties.
Saccharin: Often used in combination with cyclamate to enhance sweetness and mask off-tastes.
Sucralose: A more potent sweetener, but more expensive compared to cyclamate.
Uniqueness: Cyclamate calcium dihydrate is unique due to its stability under heating and its ability to mask off-tastes when used in combination with other sweeteners. It is also less expensive than many other artificial sweeteners, making it a cost-effective option for industrial applications.
属性
IUPAC Name |
calcium;N-cyclohexylsulfamate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H13NO3S.Ca.2H2O/c2*8-11(9,10)7-6-4-2-1-3-5-6;;;/h2*6-7H,1-5H2,(H,8,9,10);;2*1H2/q;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTQJTVPZBDPIF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)[O-].C1CCC(CC1)NS(=O)(=O)[O-].O.O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28CaN2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207706 | |
| Record name | Cyclamate calcium dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5897-16-5 | |
| Record name | Cyclamate calcium dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005897165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclamate calcium dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70207706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CALCIUM CYCLAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OK71859Z12 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


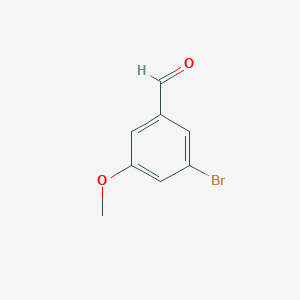
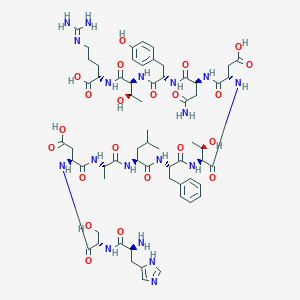
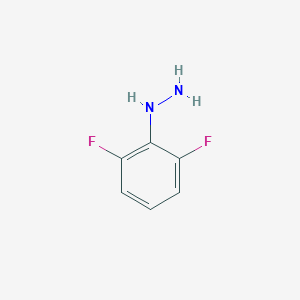
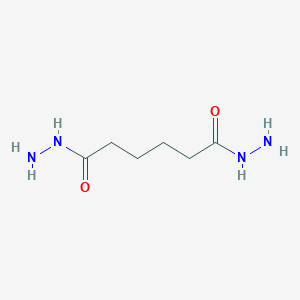
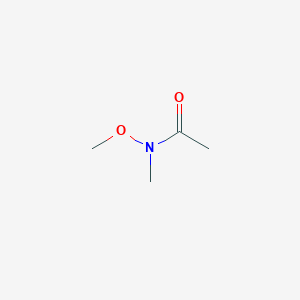
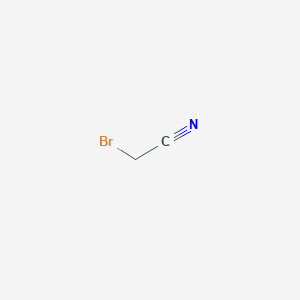
![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1S-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B46787.png)
